molecular formula C12H18N2O2 B4422754 N~1~-(2-ethoxyphenyl)-N~2~,N~2~-dimethylglycinamide

N~1~-(2-ethoxyphenyl)-N~2~,N~2~-dimethylglycinamide

Cat. No. B4422754
M. Wt: 222.28 g/mol
InChI Key: FAEPZTUAVXWGIX-UHFFFAOYSA-N
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Description

N-1-(2-ethoxyphenyl)-N2,N2-dimethylglycinamide, also known as GVG or O-ethyl-γ-valerolactam, is a compound that has gained attention in recent years due to its potential as a therapeutic agent. GVG was first synthesized in the 1960s and was initially investigated for its anticonvulsant properties. However, more recent research has focused on its potential as a treatment for addiction and other neurological disorders.

Mechanism of Action

The exact mechanism of action of N~1~-(2-ethoxyphenyl)-N~2~,N~2~-dimethylglycinamide is not fully understood. However, it is thought to act on the GABAergic system, which is involved in the regulation of neurotransmitters in the brain. This compound has been shown to increase the activity of GABA receptors, which can lead to a decrease in the release of dopamine, a neurotransmitter involved in reward and addiction.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can increase GABA levels in the brain, which can lead to a decrease in dopamine release. This compound has also been shown to increase the expression of certain genes involved in the regulation of neurotransmitters. Additionally, this compound has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of N~1~-(2-ethoxyphenyl)-N~2~,N~2~-dimethylglycinamide is that it is a relatively simple compound to synthesize, making it readily available for research purposes. Additionally, this compound has been shown to have a number of potential therapeutic applications, particularly in the treatment of addiction and neurological disorders. However, there are also limitations to the use of this compound in lab experiments. For example, the exact mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to investigate its effects. Additionally, this compound has been shown to have potential side effects, such as sedation and impaired motor function, which can complicate the interpretation of experimental results.

Future Directions

There are a number of potential future directions for research on N~1~-(2-ethoxyphenyl)-N~2~,N~2~-dimethylglycinamide. One area of interest is the development of more specific GABA receptor modulators, which may have fewer side effects than this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, there is a need for more clinical trials to investigate the safety and efficacy of this compound in humans.

Scientific Research Applications

N~1~-(2-ethoxyphenyl)-N~2~,N~2~-dimethylglycinamide has been investigated for its potential as a treatment for addiction, particularly cocaine and methamphetamine addiction. Studies have shown that this compound can reduce drug-seeking behavior and the reinforcing effects of these drugs. This compound has also been investigated for its potential as a treatment for other neurological disorders, such as epilepsy and Parkinson's disease.

properties

IUPAC Name

2-(dimethylamino)-N-(2-ethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-4-16-11-8-6-5-7-10(11)13-12(15)9-14(2)3/h5-8H,4,9H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEPZTUAVXWGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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